Ranolazine, also known as p-Ranolazine, is a medication used to treat chronic angina . This condition is characterized by chest pain or discomfort due to reduced blood flow to the heart muscle . Ranolazine is usually used together with other medicines such as ACE inhibitors, angiotensin receptor blockers, calcium channel blockers, beta-blockers, nitrates, antiplatelets, or lipid-lowering medicines .
Ranolazine is a piperazine derivative . Both enantiomers of the potential anti-anginal drug ranolazine have been synthesized from enantiopure ®- and (S)-3-chloro-1- (2-methoxyphenoxy)propan-2-ol .
Ranolazine selectively inhibits the late sodium current . In disease states, enhanced sodium–calcium exchange due to augmented late phase of the inward sodium current activity leads to increased cytosolic calcium concentration . Intracellular calcium overload is believed to be critical to the mechanism of decreased left ventricular relaxation caused by ischemia and reperfusion .
p-Ranolazine, also known as Ranolazine, is a pharmaceutical compound primarily used in the management of chronic stable angina. It is classified as an antianginal agent and works by improving blood flow to help the heart function more efficiently. The compound is recognized for its unique mechanism of action compared to traditional antianginal therapies, making it a valuable option in cardiovascular medicine.
Ranolazine is synthesized from various chemical precursors, including piperazine derivatives and substituted anilines. It belongs to the class of drugs known as metabolic modifiers, which alter the metabolism of cardiac cells to reduce ischemic symptoms without significantly affecting heart rate or blood pressure.
The synthesis of p-Ranolazine involves several steps, typically starting with the preparation of an acid salt of piperazine. The process can be summarized as follows:
Recent patents have described novel processes that enhance yield and purity, eliminating the need for extensive purification methods like column chromatography, which are often cumbersome and time-consuming .
The molecular formula for p-Ranolazine is CHNO, and its structural representation can be described as follows:
The compound's structure can be illustrated using chemical drawing software or visualized through computational chemistry tools.
p-Ranolazine undergoes various chemical reactions during its synthesis:
p-Ranolazine operates primarily by inhibiting late sodium currents in cardiac myocytes, which reduces intracellular sodium overload. This mechanism leads to decreased calcium influx via sodium-calcium exchange, ultimately improving myocardial oxygen consumption without affecting heart rate or blood pressure.
Additionally, Ranolazine has been shown to improve metabolic efficiency in ischemic tissues by shifting energy production from fatty acid oxidation to glucose oxidation, which is more efficient under low oxygen conditions .
These properties are critical for formulation into dosage forms such as tablets or extended-release formulations used in clinical settings.
p-Ranolazine is primarily used in clinical settings for:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4